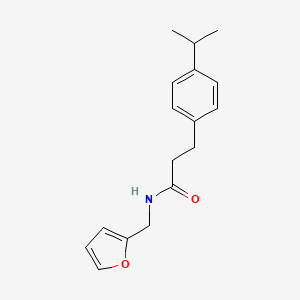![molecular formula C20H20BrN3OS B4632065 N-(2-BROMOPHENYL)-N'-{4-[4-(TERT-BUTYL)PHENYL]-1,3-THIAZOL-2-YL}UREA](/img/structure/B4632065.png)
N-(2-BROMOPHENYL)-N'-{4-[4-(TERT-BUTYL)PHENYL]-1,3-THIAZOL-2-YL}UREA
Übersicht
Beschreibung
N-(2-BROMOPHENYL)-N'-{4-[4-(TERT-BUTYL)PHENYL]-1,3-THIAZOL-2-YL}UREA is a useful research compound. Its molecular formula is C20H20BrN3OS and its molecular weight is 430.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]urea is 429.05105 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structure-based Drug Design
Research on urea derivatives has shown significant promise in the development of potent inhibitors targeting specific enzymes. For instance, N-pyrazole, N'-thiazole-ureas have been designed and synthesized as potent inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme involved in inflammatory responses and disease states. These inhibitors have been developed through structure-based design, employing key structural elements that allow novel hydrogen bonding interactions within the enzyme's allosteric site, resulting in highly potent compounds (Matthäus Getlik et al., 2012).
Agricultural Chemistry and Plant Biology
Urea derivatives have been identified as synthetic compounds with cytokinin-like activity, significantly impacting plant growth and development. Some urea compounds, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, have shown to be effective in in vitro plant morphogenesis studies due to their ability to regulate cell division and differentiation, often exceeding the activity of natural adenine compounds (A. Ricci & C. Bertoletti, 2009).
Synthetic Chemistry
The synthesis of urea derivatives involves various chemical reactions that have been optimized to be more environmentally friendly. Traditional methods relying on hazardous reagents such as phosgene have been replaced by cleaner alternatives. For example, the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea demonstrates the versatility of these compounds in synthetic chemistry, enabling the production of a wide range of substituted products (Keith Smith et al., 2013).
Environmental and Safety Considerations
The development of safer synthetic routes for urea derivatives is a significant focus within the field. The move towards phosgene substitutes and the use of CO and CO2 in catalytic processes exemplify the efforts to minimize the environmental impact of chemical synthesis, reducing the production of hazardous materials and maximizing energy efficiency (F. Bigi et al., 2000).
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-3-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c1-20(2,3)14-10-8-13(9-11-14)17-12-26-19(23-17)24-18(25)22-16-7-5-4-6-15(16)21/h4-12H,1-3H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJZCSBICXJEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4631982.png)
![N-(4-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4631984.png)
![N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4631992.png)
![tert-butyl 2-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4631994.png)

![N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4632030.png)
![7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4632032.png)
![N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4632036.png)





![3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4632075.png)
